Spiro[4.5]decan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
spiro[4.5]decan-3-amine |
InChI |
InChI=1S/C10H19N/c11-9-4-7-10(8-9)5-2-1-3-6-10/h9H,1-8,11H2 |
InChI Key |
UXVFDIXOVKPEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC(C2)N |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 4.5 Decan 2 Amine and Its Analogues
Established Synthetic Routes for Spiro[4.5]decan-2-amine Core
The construction of the spiro[4.5]decane core, a key step in the synthesis of this compound, has been achieved through several established synthetic routes. These methods often employ cyclization reactions as the key step to form the characteristic spirocyclic junction.
Cyclization Reactions in Spiro[4.5]decane Formation
Cyclization reactions are fundamental to the formation of the spiro[4.5]decane framework. These reactions can be broadly categorized based on the specific bond-forming strategy employed. Key approaches include intramolecular rearrangements, cycloadditions, and multicomponent reactions.
The intramolecular Schmidt reaction has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including the spiro[4.5]decane system. chimia.ch This reaction typically involves the acid-catalyzed reaction of an azide (B81097) with a carbonyl compound, leading to a rearrangement and the formation of an amine or amide with the expulsion of nitrogen gas. wikipedia.org
A notable example is the synthesis of 2-amino-spiro[4.5]decane-6-ones through the intramolecular Schmidt reaction of ketones with alkyl azides. mdpi.com This method provides a direct route to the spiro[4.5]decane core with an amino group at the 2-position. The reaction proceeds through the formation of an azido (B1232118) ketone intermediate, which upon treatment with a Lewis acid, undergoes a domino sequence of an intramolecular Diels-Alder reaction followed by the Schmidt rearrangement to yield the desired spirocyclic lactam. chimia.ch
Table 1: Examples of Intramolecular Schmidt Reactions in Spiro[4.5]decane Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Azidodiene | Methylaluminium dichloride | Mixture of three lactams | Not specified | chimia.ch |
| Ketone with alkyl azide | Acid catalysis | 2-Amino-spiro[4.5]decane-6-one | Not specified | mdpi.com |
[3+2] cycloaddition reactions offer another versatile approach to the synthesis of the spiro[4.5]decane skeleton. This strategy involves the reaction of a three-atom component with a two-atom component to form a five-membered ring.
One such method utilizes the synergistic combination of photocatalysis and organocatalysis for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphthalene-1-ones. mdpi.com This reaction proceeds under mild, metal-free conditions and provides access to 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.comresearchgate.net The use of a BINOL-derived phosphoric acid as a catalyst is crucial for achieving good stereocontrol. mdpi.com
Another approach involves the 1,3-dipolar cycloaddition of nitrones with alkenes. whiterose.ac.uknih.gov In this cascade process, an aliphatic ketone containing a chloride and an alkene is heated with hydroxylamine. This sequence promotes condensation to an oxime, followed by cyclization to a nitrone, and finally an intramolecular 1,3-dipolar cycloaddition to form a tricyclic isoxazolidine. Subsequent reduction of the N-O bond yields the desired spirocyclic amine. whiterose.ac.uknih.gov
Furthermore, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes has been employed. thieme-connect.comthieme-connect.com Simple ketone starting materials with a halide leaving group and an alkene are heated with glycine (B1666218) or glycine esters. This initiates a tandem sequence of imine formation, cyclization, and dipolar cycloaddition to afford tricyclic amine products with high stereoselectivity. thieme-connect.com
Table 2: [3+2] Cycloaddition Strategies for Spiro[4.5]decane Synthesis
| Reactants | Catalysis/Conditions | Product Type | Key Features | Reference |
| N-cyclopropylanilines and 2-methylene-tetrahydronaphthalene-1-ones | Photocatalysis and organocatalysis (phosphoric acid) | 2-Amino-spiro[4.5]decane-6-ones | Mild, metal-free, high diastereoselectivity | mdpi.comresearchgate.net |
| Aliphatic ketones with chloride and alkene, and hydroxylamine | Heat | Tricyclic isoxazolidines (precursors to spirocyclic amines) | Cascade reaction, single stereoisomer | whiterose.ac.uknih.gov |
| Ketones with halide and alkene, and glycine/glycine esters | Heat | Tricyclic amines | Tandem cascade, complete regio- and stereoselectivity | thieme-connect.com |
The Mannich reaction, a three-component condensation, provides a pathway to β-amino carbonyl compounds known as Mannich bases. wikipedia.orgvedantu.com This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde (B43269) and a primary or secondary amine. wikipedia.org
In the context of spiro[4.5]decane synthesis, Mannich-type reactions have been utilized to prepare spiroazadecanones. For instance, a series of N-Mannich bases have been synthesized from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones. nih.gov These precursors are obtained through the condensation of 1-thia-4-azaspiro[4.5]decan-3-one with various aromatic aldehydes. The subsequent Mannich reaction with formaldehyde and a secondary amine, such as piperidine (B6355638), morpholine, or pyrrolidine (B122466), yields the corresponding N-Mannich bases in good yields. nih.gov
Another application involves the reaction of gabapentin (B195806) lactam with formaldehyde and various phenols to produce 2-(substituted-2-hydroxybenzyl)-2-azaspiro[4.5]decan-3-one analogs. scispace.com
Table 3: Mannich-type Reactions for Spiroazadecanone Synthesis
| Carbonyl Compound | Amine | Aldehyde | Product | Reference |
| 2-Arylidine-1-thia-4-azaspiro[4.5]decan-3-ones | Secondary amines (piperidine, morpholine, pyrrolidine) | Formaldehyde | N-Mannich bases of 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones | nih.gov |
| Gabapentin lactam | Phenols | Formaldehyde | 2-(substituted-2-hydroxybenzyl)-2-azaspiro[4.5]decan-3-one analogs | scispace.com |
The intramolecular Buchwald-Hartwig N-arylation has been developed as a key reaction for the synthesis of spiro[indoline-2,3'-piperidines]. rsc.orgchemrxiv.orgscispace.com This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond, leading to the construction of the spiroindoline core. researchgate.net
This strategy involves the N-arylation of bicyclic hydrazines, which, after reductive cleavage of the nitrogen-nitrogen bond, provides access to a variety of spiro[indoline-2,3'-piperidine] derivatives. rsc.orgchemrxiv.orgscispace.com This approach expands the available chemical space of spirocycles and offers a route to novel compounds with potential applications in drug discovery. rsc.orgresearchgate.net The reaction has been shown to produce unprecedented spiro compounds in respectable yields over several steps. rsc.org
Table 4: Intramolecular Buchwald-Hartwig N-Arylation for Spiroindoline Synthesis
| Starting Material | Key Reaction | Product | Overall Yield | Reference |
| Bicyclic hydrazines | Intramolecular Buchwald-Hartwig N-arylation followed by N-N bond cleavage | Spiro[indoline-2,3′-piperidine] derivatives | Up to 42% over 5 steps | rsc.org |
The Oxa-Pictet-Spengler reaction, an oxygen-analogue of the classical Pictet-Spengler reaction, is a valuable method for synthesizing oxa-spirocycles. plos.orgwikipedia.org This reaction involves the cyclization of a β-arylethanol with an aldehyde or ketone under acidic conditions to form a six-membered oxygen-containing ring. conicet.gov.ar
This methodology has been successfully applied to the synthesis of spirocycles by reacting 1-acyl-protected piperidone ketals with a phenylethanol derivative, yielding spirocyclic 2-benzopyrans. nih.gov The reaction has also been used to efficiently synthesize analogues of the "Spiros" family of anti-tubercular compounds. plos.org In this case, 4-piperidone (B1582916) is reacted in an oxa-Pictet-Spengler reaction to form the spirocyclic core. plos.org The use of microwave irradiation has been shown to accelerate the reaction. conicet.gov.ar
Table 5: Oxa-Pictet-Spengler Reactions for Spirocycle Synthesis
| β-Arylethanol Derivative | Carbonyl Component | Product Type | Key Features | Reference |
| Methyl 3-hydroxy-4-phenylbutanoate | 1-Acyl protected piperidone ketals | Spirocyclic 2-benzopyrans | High σ1 affinity and selectivity | nih.gov |
| 2-(Thiophen-2-yl)ethanol | 4-Piperidone hydrochloride | Spiro[piperidine-4,1'-isochroman] | Efficient synthesis of anti-tubercular analogues | plos.org |
Reductive Amination Strategies
Reductive amination stands as a cornerstone for the synthesis of amines, including the spiro[4.5]decane framework. This method typically involves the reaction of a ketone, such as a spiro[4.5]decanone derivative, with an amine in the presence of a reducing agent.
A notable application involves the reductive amination of 1,3,8-triazaspiro[4.5]-decane-2,4-dione precursors to yield targeted spiro compounds. rsc.org In this multi-step synthesis, a key transformation is the final reductive amination step which introduces the desired amine functionality. rsc.org The process often begins with the formation of a piperidone ring, which then undergoes a series of reactions including Bucherer–Berg reaction and Ullmann couplings before the final reductive amination. rsc.org
Microwave-assisted reductive amination has emerged as a modern and efficient approach. This technique significantly reduces reaction times and can lead to higher yields and selectivity. For instance, spirocyclic ketones can be subjected to microwave irradiation in the presence of an amine source to produce the corresponding aminolactones and related derivatives.
Multicomponent Reaction Approaches to this compound Scaffolds
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound scaffolds from simple starting materials in a single step. These reactions are highly atom-economical and align with the principles of green chemistry.
The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully employed in the synthesis of diverse heterocyclic and peptide-like structures. nih.govmdpi.comorganic-chemistry.orgrsc.orgresearchgate.net The Ugi four-component condensation (U-4CC) involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.org The mechanism is believed to proceed through the initial formation of an imine from the amine and carbonyl compound. organic-chemistry.org
While direct synthesis of this compound via a standard Ugi or Passerini reaction is not explicitly detailed in the provided results, the principles of these reactions can be applied to create spirocyclic scaffolds. For instance, a four-component reaction under catalyst-free conditions at room temperature has been used to synthesize 3-spiropiperidines in high yields. whiterose.ac.uk This reaction involves the Michael addition of a β-ketoester to an isoxazolone, followed by the addition of an imine and subsequent intramolecular cyclization to form the spiropiperidine ring. whiterose.ac.uk
Palladium-Catalyzed Synthesis of Spiro[4.5]decane Systems
Palladium catalysis is a versatile tool for the construction of complex molecular architectures, including spiro[4.5]decane systems. Various palladium-catalyzed reactions have been developed to achieve the synthesis of these spirocycles with high efficiency and selectivity.
One prominent strategy involves intramolecular cascade reactions. For example, a palladium(0)-catalyzed cascade cyclization of methylenecyclopropanes has been developed to furnish spirocyclic compounds. acs.orgnih.gov This reaction proceeds through a Heck-type reaction and β-H eliminations. acs.orgnih.gov Another approach is the palladium-catalyzed spirocyclization through a sequential Narasaka–Heck cyclization, C–H activation, and [4 + 2] annulation. nih.gov This method utilizes readily available starting materials to assemble spirocyclic pyrrolines with high regioselectivity. nih.gov
Palladium-catalyzed intramolecular diarylation of 1,3-diketones has also been successfully applied in the total synthesis of spiroaxillarone A, which contains a spiro[4.5]decane core. acs.org This reaction proceeds via oxidative addition of an aryl halide to the palladium catalyst, followed by transmetalation and reductive elimination. acs.org Furthermore, a diastereoselective gold/palladium relay catalytic system has been used to construct the spiro[4.5]decane framework through a tandem cyclization of enynamides with vinyl benzoxazinanones. wiley.com This process involves a [2+4] cycloaddition to form the spirocyclic product with high diastereoselectivity. wiley.com
The table below summarizes key palladium-catalyzed methods for spiro[4.5]decane synthesis.
Table 1: Palladium-Catalyzed Synthesis of Spiro[4.5]decane Systems| Reaction Type | Key Features | Reference |
|---|---|---|
| Intramolecular Cascade Cyclization | Utilizes methylenecyclopropanes; involves Heck-type reaction and β-H elimination. | acs.orgnih.gov |
| Narasaka–Heck/C–H Activation/[4+2] Annulation | Sequential reaction for spirocyclic pyrrolines; high regioselectivity. | nih.gov |
| Intramolecular Diarylation | Applied to 1,3-diketones for spiro quaternary carbon formation. | acs.org |
| Au/Pd Relay Catalytic Tandem Cyclization | Diastereoselective synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives. | wiley.com |
Iron(II)-Catalyzed Synthesis Approaches
Iron catalysis has gained significant attention as a more sustainable and cost-effective alternative to precious metal catalysis in organic synthesis. Iron(II)-catalyzed reactions have been successfully applied to the synthesis of spirocyclic compounds, including those with a spiro[4.5]decane core.
A notable example is the iron(II)-catalyzed radical [3 + 2] cyclization of N-aryl cyclopropylamines with various alkenes. acs.org This method provides access to polyfunctionalized cyclopentylamine (B150401) scaffolds, which can be part of a spiro[4.5]decane system. The reaction utilizes the inexpensive and low-toxicity FeCl2·4H2O as the catalyst and proceeds under mild conditions without the need for an external oxidant or base. acs.org The proposed mechanism involves the formation of a nitrogen-centered radical through an iron(II)-mediated hydrogen radical dissociation pathway. acs.org
Another innovative approach is an iron-catalyzed C-C bond-forming spirocyclization cascade. This method allows for the rapid and stereoselective synthesis of spirocyclic bis-heterocycles from readily available starting materials derived from biomass. nih.govlancs.ac.uk The reaction is mediated by an inexpensive iron(III) catalyst, which is believed to form a catalytically competent Fe(II) species in situ. lancs.ac.uk The cascade involves a deiodinative cyclization followed by the capture of an intermediate metal species by a Grignard reagent. nih.govlancs.ac.uk
These iron-catalyzed methods offer a green and efficient route to complex spirocyclic frameworks and are promising for applications in the synthesis of bioactive molecules.
Gewald Reaction in Spiro[4.5]decane Derivative Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While the classic Gewald reaction leads to thiophene (B33073) rings, its principles can be adapted for the synthesis of spiro[4.5]decane derivatives containing a thiophene moiety.
The synthesis of spiro compounds using a Gewald-type approach often starts with a cyclic ketone, which serves as the carbonyl component. The reaction proceeds through an initial Knoevenagel condensation between the ketone and the active nitrile compound, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring fused in a spirocyclic manner. organic-chemistry.orgresearchgate.net
Modern variations of the Gewald reaction employ microwave assistance and ionic liquids to enhance reaction rates and yields, aligning with green chemistry principles. researchgate.net These methods often allow for the synthesis of products in high purity without the need for extensive chromatographic purification. researchgate.net The versatility of the Gewald reaction allows for the incorporation of various substituents, making it a valuable tool in the generation of compound libraries for drug discovery. researchgate.net
Michael Addition Strategies for Spiropiperidines
The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. researchgate.net Intramolecular aza-Michael reactions, in particular, have emerged as a powerful strategy for the stereoselective synthesis of nitrogen-containing heterocycles, including spiropiperidines. researchgate.netnih.govwhiterose.ac.uk
One approach involves the asymmetric intramolecular aza-Michael cyclization of N-tethered alkenes catalyzed by a chiral phosphoric acid. whiterose.ac.ukrsc.org This "Clip-Cycle" strategy first involves a cross-metathesis reaction to create the precursor, which then undergoes cyclization to form the 3-spiropiperidine with high enantioselectivity. rsc.org The use of thioesters as Michael acceptors has been shown to be crucial for achieving high yields and enantioselectivities in these reactions. whiterose.ac.uk
Another strategy utilizes a tandem Claisen rearrangement followed by a DABCO-catalyzed intramolecular 5-exo-dig Michael addition to access novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones. beilstein-archives.org This sequence allows for the formation of the spirocyclic core with a preference for the syn diastereomer. beilstein-archives.org Similarly, an intramolecular oxa-Michael addition has been employed in a tandem sequence to create spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones. beilstein-journals.orgresearchgate.net
The table below highlights different Michael addition strategies for synthesizing spiropiperidine and related spirocyclic systems.
Table 2: Michael Addition Strategies for Spirocyclic Systems| Reaction Type | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Asymmetric Intramolecular aza-Michael Cyclization | Chiral Phosphoric Acid | "Clip-Cycle" strategy; high enantioselectivity for 3-spiropiperidines. | whiterose.ac.ukrsc.org |
| Tandem Claisen Rearrangement/Intramolecular Michael Addition | DABCO | Forms spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones; syn diastereoselectivity. | beilstein-archives.org |
| Tandem Claisen Rearrangement/Intramolecular oxa-Michael Addition | DABCO | Creates spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones. | beilstein-journals.orgresearchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for complex molecules like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Several synthetic strategies for spiro[4.5]decane systems incorporate green chemistry principles. utrgv.edumdpi.com For instance, the use of microwave irradiation in reductive amination and Gewald reactions can significantly shorten reaction times and improve energy efficiency compared to conventional heating. researchgate.netutrgv.edumdpi.com The use of water as a solvent in a five-component reaction to synthesize spiro compounds is another example of a greener approach. utrgv.edu
Multicomponent reactions (MCRs) are inherently atom-economical, as they combine multiple starting materials into a single product with minimal byproducts. whiterose.ac.ukmdpi.com The development of catalyst-free MCRs further enhances their green credentials by eliminating the need for potentially toxic and expensive catalysts. whiterose.ac.uk
The shift from precious metal catalysts like palladium to more earth-abundant and less toxic metals such as iron is a significant step towards more sustainable synthesis. acs.orgnih.govlancs.ac.uk Iron-catalyzed reactions often proceed under milder conditions and can utilize biomass-derived starting materials, further contributing to the greenness of the process. nih.govlancs.ac.uk Additionally, photocatalytic methods, which can operate at ambient temperatures and utilize light as a renewable energy source, are emerging as a green alternative for the synthesis of spiro[4.5]decane derivatives. mdpi.com These methods can be metal-free and achieve high atom economy. mdpi.com
The development of automated continuous flow synthesis also contributes to greener processes by enabling better control over reaction parameters, reducing waste, and allowing for easier scalability. engineering-update.co.uk
Photocatalytic and Organocatalytic Methods
Recent advancements in synthetic chemistry have highlighted the power of photocatalytic and organocatalytic methods in constructing complex molecular architectures like this compound analogues. These strategies offer mild reaction conditions and unique reactivity patterns, often leading to high levels of stereoselectivity.
A notable example is the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a synergistic approach that combines photocatalysis and organocatalysis. mdpi.comresearchgate.net This method utilizes a [3+2] cycloaddition of cyclopropylamines with olefins. mdpi.comresearchgate.net The reaction is initiated by the interaction of N-cyclopropylanilines with a chiral phosphoric acid, a type of organocatalyst. mdpi.comresearchgate.net This process operates under photocatalyst-free and metal catalyst-free conditions, which aligns with the principles of green chemistry by achieving 100% atom economy. mdpi.comresearchgate.net Researchers have demonstrated the ability to achieve high diastereoselectivity, with diastereomeric ratios reaching up to 99:1. mdpi.comresearchgate.net
The scope of this methodology has been explored with various substrates. For instance, derivatives of 2-methylene-tetrahydronaphtalene-1-ones with different sized alkane rings or with a thiophene ring replacing the phenyl ring have been successfully employed to synthesize different [4.4], [4.5], and [4.6] spirocyclic compounds. mdpi.comresearchgate.net Similarly, N-cyclopropylaniline derivatives with fluoro substitutions at the para and meta positions are also compatible with this reaction. mdpi.comresearchgate.net
In a related vein, the combination of photoredox catalysis and hydrogen atom transfer (HAT) catalysis has been used to functionalize unprotected primary aliphatic amines at their α-position, providing a streamlined route to α-tertiary amines and saturated azacycles, including spirocycles. researchgate.net This highlights the potential of photocatalysis in simplifying the synthesis of complex amine structures.
Organocatalysis has also been independently employed for the asymmetric synthesis of pharmacologically relevant spiro-oxindole piperidine derivatives. acs.org These reactions, often proceeding through cascade mechanisms, can generate intricate molecular structures with high enantioselectivity. acs.org
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced regioselectivity. mdpi.comresearchgate.netrsc.orgbohrium.com These benefits are particularly valuable in the synthesis of complex molecules like this compound and its analogues.
The application of microwave-assisted synthesis has been demonstrated in the preparation of various spiroheterocyclic systems. mdpi.comresearchgate.net For example, the synthesis of spiro-isoquinoline derivatives has been achieved by reacting 4,4-dibromohomophthalimide derivatives with binucleophilic reagents under microwave irradiation. mdpi.comnih.gov This method has been used to create novel ring systems. mdpi.com In one instance, the reaction of 4,4-dibromo-2-phenylisoquinoline-1,3-(2H,4H)dione with o-phenylenediamine (B120857) or o-aminophenol under microwave conditions yielded new spiro-benzimidazole and spiro-benzoxazole derivatives, respectively. mdpi.com
A comparative study of conventional heating versus microwave irradiation for the synthesis of certain spiro compounds revealed a significant rate enhancement with microwaves. mdpi.com For example, the synthesis of 2-phenyl-5'-thioxo-1H-spiro[isoquinoline-4,3'- mdpi.comrsc.orgCurrent time information in Vanderburgh County, US.triazolidine]-1,3(2H)-dione was achieved in 79% yield in just 10 minutes using microwave heating, compared to a 48% yield after 8 hours of conventional heating. mdpi.com
Microwave-assisted multicomponent reactions (MCRs) have also proven to be a highly effective strategy for the rapid assembly of polyfunctionalized spiroheterocycles. rsc.orgnih.gov These reactions, which combine three or more reactants in a single step, are often accelerated under microwave irradiation, leading to the efficient formation of complex products. rsc.org For example, spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] have been synthesized in good yields via a three-component microwave-assisted procedure. rsc.org
The synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones on a solid support (SynPhase lanterns) has also been significantly improved using microwave irradiation. arkat-usa.org The condensation step to form the spiroimidazolidinone system, which took 10 days with conventional heating, was completed in a much shorter time with microwave heating. arkat-usa.org
Flow Chemistry Applications
Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. acs.orgbeilstein-journals.org These features make it an attractive platform for the synthesis of this compound and its analogues, particularly in an industrial setting.
The synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate has been successfully scaled up using a continuous three-step flow process. sci-hub.se This approach was developed to circumvent the limitations of a batch process that involved an energetic azide intermediate, which posed challenges for large-scale production. sci-hub.se In the flow process, the SN2 reaction to form the azide was optimized to occur in 10 minutes at 150 °C with 1.1 equivalents of sodium azide, a significant improvement over the 24-hour reaction time and 2.7 equivalents of azide required in the batch process. sci-hub.se
Flow chemistry has also been instrumental in the synthesis of spirocyclic tetrahydronaphthyridines (THNs), which are valuable scaffolds in drug discovery. researchgate.net An automated, continuous flow synthesis of α-alkylated and spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines and their regioisomers has been developed from primary amine feedstocks. researchgate.net This method utilizes a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines in sequence with an intramolecular SNAr N-arylation. researchgate.net
The versatility of flow chemistry is further demonstrated by its application in multicomponent reactions to generate spirocyclic compounds. For instance, a multistep flow synthesis of a spirocyclic fragrance compound was achieved, producing 3.58 kg of the product over 6.5 days with a throughput of 23 g/h. beilstein-journals.org This highlights the potential of flow systems for the continuous and efficient production of spirocycles.
Furthermore, the use of immobilized catalysts and reagents in packed-bed reactors within a flow system allows for simplified purification and catalyst recycling. For example, polymer-supported sulfonic acid has been used as a catalyst in the continuous flow synthesis of imidazopyridines. acs.org
Optimization of Reaction Conditions and Yields
In the photocatalytic and organocatalytic synthesis of 2-amino-spiro[4.5]decane-6-ones, a comprehensive optimization of reaction conditions was performed. mdpi.comresearchgate.net This included the screening of different solvents, with dichloromethane (B109758) (DCM) being identified as the most effective, and a comparative analysis of various phosphoric acid catalysts. mdpi.comresearchgate.net The choice of catalyst was found to significantly influence the diastereomeric ratio (d.r.) of the product, with one catalyst providing a d.r. of 96:4. mdpi.com Further optimization of the reaction temperature and catalyst loading led to a product yield of up to 88% and a d.r. as high as 99:1. mdpi.comresearchgate.net
For microwave-assisted syntheses, optimization often involves adjusting the temperature, reaction time, and the stoichiometry of the reactants. In the synthesis of spiro-isoquinoline derivatives, a comparison between conventional heating and microwave irradiation clearly demonstrated the superiority of the latter in terms of both reaction time and yield. mdpi.comnih.gov For instance, a reaction that yielded 48% of the product after 8 hours of conventional heating produced a 79% yield in just 10 minutes under microwave conditions. mdpi.com
In the context of flow chemistry, optimization focuses on parameters such as residence time, temperature, and reagent concentration. For the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate, the SN2 reaction was optimized in a flow reactor, reducing the reaction time from 24 hours to 10 minutes and decreasing the amount of sodium azide required. sci-hub.se
The synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones on a solid support was also significantly improved by optimizing the reaction conditions. arkat-usa.org By switching from conventional heating to microwave irradiation, the reaction time for the crucial spirocycle formation step was dramatically reduced. arkat-usa.org
The following table provides a summary of optimized reaction conditions and yields for the synthesis of various spiro[4.5]decane analogues:
| Product | Synthetic Method | Key Optimization Parameters | Yield | Diastereomeric/Enantiomeric Excess | Reference |
| 2-Amino-spiro[4.5]decane-6-ones | Photocatalytic & Organocatalytic [3+2] Cycloaddition | Solvent: DCM, Optimized Phosphoric Acid Catalyst, Temperature | Up to 88% | Up to 99:1 d.r. | mdpi.comresearchgate.net |
| 2-Phenyl-5'-thioxo-1H-spiro[isoquinoline-4,3'- mdpi.comrsc.orgCurrent time information in Vanderburgh County, US.triazolidine]-1,3(2H)-dione | Microwave-Assisted Synthesis | Microwave Irradiation (10 min) | 79% | Not Applicable | mdpi.com |
| 1-Oxa-8-azaspiro[4.5]decan-3-amine Intermediate (Azide) | Flow Chemistry | Temperature: 150 °C, Residence Time: 10 min, 1.1 equiv. NaN3 | High Conversion | Not Applicable | sci-hub.se |
| (R)-1-Oxa-8-azaspiro[4.5]decan-3-amine | Biocatalysis (Transaminase) | pH 8.0-8.5, 45-50 °C | High Conversion | >99% ee | sci-hub.se |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] | Microwave-Assisted Multicomponent Reaction | Microwave Irradiation at 80 °C | Satisfying Yields | Not Applicable | rsc.org |
Stereochemical Aspects in the Synthesis of Spiro 4.5 Decan 2 Amine Derivatives
Diastereoselective Synthesis of Spiro[4.5]decan-2-amines
The diastereoselective synthesis of spiro[4.5]decan-2-amine derivatives focuses on controlling the spatial orientation of substituents at multiple chiral centers relative to each other. A significant strategy involves the [3+2] cycloaddition reaction.
Recent research has demonstrated a method for synthesizing 2-amino-spiro[4.5]decane-6-ones using 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines as starting materials. mdpi.comresearchgate.net This approach integrates photocatalysis and organic phosphoric acid catalysis, providing a pathway that operates under mild conditions without the need for metal catalysts. mdpi.com A key advantage of this method is its high diastereoselectivity, achieving a diastereomeric ratio (dr) of up to 99:1. mdpi.comresearchgate.net The reaction is catalyzed by a BINOL-derived phosphoric acid and proceeds with 100% atom conversion, aligning with green chemistry principles. mdpi.com While earlier attempts at similar [3+2] cycloadditions to form these structures resulted in low diastereoselectivity, this synergistic catalytic system has proven highly effective. mdpi.com
In a different approach, a gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones has been used to construct dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. This method yields products with three consecutive chiral centers, achieving excellent diastereoselectivities ranging from 6:1 to over 20:1 dr. wiley.com
Table 1: Diastereoselective Synthesis Methods for Spiro[4.5]decane Amine Scaffolds Press the "play" button to start the animation.
Interactive Table
| Reaction Type | Catalyst System | Key Features | Achieved Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Photocatalysis and Organic Phosphoric Acid (BINOL-derived) | Metal-free, mild conditions, high atom economy. | Up to 99:1 | mdpi.comresearchgate.net |
| Au/Pd Relay Tandem Cyclization | Gold and Palladium Catalysts | Forms three consecutive chiral centers. | 6:1 to >20:1 | wiley.com |
Enantioselective Synthesis and Chiral Resolution Techniques
Producing single enantiomers of this compound is critical, as different enantiomers can have vastly different biological activities. americanpharmaceuticalreview.com This can be achieved either by synthesizing a specific enantiomer directly (enantioselective synthesis) or by separating a racemic mixture (chiral resolution). libretexts.org
The development of effective chiral catalysts is fundamental to enantioselective synthesis. For spiro[4.5]decane systems, research has explored various catalytic approaches.
Chiral Phosphoric Acids : As mentioned, BINOL-derived chiral phosphoric acids have been instrumental in the highly diastereoselective and potentially enantioselective [3+2] cycloaddition reactions to form the 2-amino-spiro[4.5]decane skeleton. mdpi.comresearchgate.net
Transition Metal Catalysis : Palladium (Pd) and gold (Au) catalysts have been widely investigated for constructing chiral spiro[4.5]decane frameworks. mdpi.comwiley.com For instance, Pd-catalyzed asymmetric synthesis of spiro[4.5]-1-one compounds has been reported. mdpi.com Furthermore, relay catalysis involving both gold and palladium has been shown to be effective in producing highly substituted spiro[4.5]decane derivatives with excellent stereocontrol. wiley.com Computational studies have also been employed to help design and optimize chiral spiro ligands, with the spiro[4.5]decane skeleton identified as a particularly suitable backbone for creating new, rigid ligands for asymmetric catalysis. scispace.com
Biocatalysis offers a powerful and highly selective method for producing enantiopure amines. acs.org Amine transaminases (ATAs), in particular, are enzymes that asymmetrically transfer an amine group from a donor molecule to a ketone substrate. acs.orgnih.gov
For the synthesis of a closely related analog, 1-oxa-8-azaspiro[4.5]decan-3-amine, a transaminase was used to convert the corresponding ketone into the desired chiral amine with high conversion, yield, and enantiomeric excess (ee). sci-hub.se This enzymatic process can achieve an enantiomeric excess of greater than 99%. researchgate.net The reaction often employs a sacrificial amine donor, such as isopropylamine, and the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP). acs.orgsci-hub.se A significant advantage of this biocatalytic approach is its ability to override substrate-controlled selectivity that might favor the undesired diastereomer in traditional chemical reductions. acs.org In some cases, the process can be run as a dynamic kinetic resolution, where the enzyme selectively converts one ketone enantiomer while the other is continuously racemized, allowing for a theoretical yield of 100% for a single enantiomer. researchgate.net
Table 2: Enzymatic Synthesis of a Spiro[4.5]decane Amine Analog
| Enzyme System | Substrate | Product | Key Outcome | Reference |
|---|---|---|---|---|
| Transaminase (ATA) | Spirocyclic ketone | Chiral 1-oxa-8-azaspiro[4.5]decan-3-amine | >99% ee, high conversion | sci-hub.seresearchgate.net |
Chiral resolution is a classical technique used to separate racemic mixtures. wikipedia.org The process involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orgwikipedia.org
In the synthesis of a Boc-protected 1-oxa-8-azaspiro[4.5]decan-3-amine, an initial attempt at chiral separation involved an inefficient chiral salt resolution. sci-hub.se However, a more refined process was developed where the amine product from an enzymatic reaction, which already had a high enantiomeric excess (97.6% ee), was further purified. sci-hub.se By forming a salt with (+)-D-pyroglutamic acid, the chiral purity was enhanced to over 99% ee, while also removing process impurities. sci-hub.se Other common resolving agents for racemic bases include chiral acids like tartaric acid, malic acid, and camphor-10-sulfonic acid. libretexts.org
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. rsc.org The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. americanpharmaceuticalreview.com
This method is widely used for both determining the enantiomeric excess of a product and for isolating small quantities of pure enantiomers. rsc.orgmdpi.com For spirocyclic systems, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. oup.com For example, the enantiomers of substituted 1,3-diazaspiro[4.5]decan-4-ones were successfully separated on Chiracel OD and Lux-Amylose-2 columns. oup.com In the development of a synthesis for a spiro[4.5]decane amine analog, chiral chromatography was considered an alternative to chiral salt resolution for isolating the pure enantiomer. sci-hub.se
Axial Chirality and Spiroatom Stereogenicity in this compound Systems
The stereochemistry of spiro[4.5]decane systems is complex, originating from more than just standard tetrahedral chiral centers. Chirality in these molecules can arise from two primary sources: the spiroatom itself and axial chirality.
Spiroatom Stereogenicity : The central carbon atom common to both rings is known as the spiroatom. chemeurope.com This spiroatom can be a stereogenic center. Even if the spiroatom is not bonded to four different groups in the classical sense, it can confer chirality upon the molecule due to the constitution of the rings attached to it. chemeurope.comwikipedia.org The Cahn-Ingold-Prelog (CIP) priority rules are adapted to assign the absolute configuration (R/S) to such spiro centers. wikipedia.org
Reactivity and Derivatization Strategies of Spiro 4.5 Decan 2 Amine Scaffolds
Functional Group Transformations on the Amine Moiety
The primary amine of spiro[4.5]decan-2-amine is a nucleophilic and basic center, making it amenable to a variety of common functional group transformations. These reactions allow for the straightforward introduction of diverse substituents, enabling the fine-tuning of the molecule's physicochemical properties.
Key transformations include:
Acylation: The amine readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are often employed when starting from carboxylic acids to facilitate the formation of N-(Spiro[4.5]decan-2-yl)amides. This reaction is fundamental for linking the spiro core to other molecular fragments.
Sulfonylation: Reaction with various sulfonyl chlorides in the presence of a base, such as potassium hydroxide (B78521) or triethylamine, yields sulfonamides. clockss.org This transformation is crucial for synthesizing derivatives with potential biological activities, as the sulfonamide group is a well-known pharmacophore. elsevierpure.com
Alkylation: The nitrogen atom can be alkylated using alkyl halides. However, direct alkylation of primary amines can be difficult to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled method for mono-alkylation is reductive amination. This involves the reaction of the primary spiro-amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine. researchgate.net
Urea (B33335) and Thiourea (B124793) Formation: The amine can react with isocyanates and isothiocyanates to produce urea and thiourea derivatives, respectively. figshare.comnih.gov These functional groups are excellent hydrogen bond donors and acceptors, making them valuable for establishing specific interactions with biological targets. nih.gov Alternative methods include reacting the amine with a carbonyl source like phosgene (B1210022) or its equivalents, or with carbon disulfide for thiourea synthesis. nih.gov
| Reaction Type | Reagent(s) | Product Functional Group | Significance |
|---|---|---|---|
| Acylation | R-COOH + Coupling Agent (e.g., EDC, HATU) or R-COCl | Amide | Stable linkage to diverse chemical moieties. |
| Sulfonylation | R-SO₂Cl + Base (e.g., KOH) | Sulfonamide | Introduction of a key pharmacophore. clockss.orgelsevierpure.com |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Controlled N-alkylation. researchgate.net |
| Urea Formation | R-N=C=O (Isocyanate) | Urea | Creation of H-bonding motifs. figshare.com |
| Thiourea Formation | R-N=C=S (Isothiocyanate) | Thiourea | Creation of H-bonding motifs. nih.govnih.gov |
Introduction of Diverse Chemical Moieties via this compound as a Building Block
The rigid spiro[4.5]decane core, combined with the reactive amine handle, makes this compound an excellent building block for the synthesis of more complex molecules. Its three-dimensional nature is particularly valuable in drug discovery for exploring chemical space beyond flat, aromatic systems. mdpi.com
One prominent strategy involves using the spiro-amine scaffold as a starting point for constructing novel heterocyclic systems. For instance, in the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, a related spirocyclic amine core (N-benzyl-4-piperidone) is condensed with dipeptides. nih.gov This process involves the formation of an imine with the piperidone carbonyl, followed by intramolecular cyclization and rearrangement to create a new, fused imidazolidinone ring. nih.gov This demonstrates how the spiro-amine framework can direct the assembly of complex, polycyclic structures.
The spiro[4.5]decane amine can also be incorporated into larger molecules through coupling reactions. After an initial acylation or sulfonylation (as described in 4.1), the attached moiety can undergo further reactions, such as Suzuki or Sonogashira cross-couplings, if it contains an appropriate functional handle (e.g., a halide). This modular approach allows for the systematic construction of a library of complex derivatives built upon the spiro[4.5]decane core.
| Strategy | Description | Example Application |
|---|---|---|
| Heterocycle Annulation | The amine participates in a condensation/cyclization cascade with a bifunctional reagent to form a new heterocyclic ring fused or attached to the spiro core. | Synthesis of complex polycyclic systems like triazaspiro[4.5]decanones. nih.gov |
| Multicomponent Reactions | The amine acts as one component in a reaction involving three or more starting materials, rapidly building molecular complexity in a single step. | Formation of highly substituted piperidine (B6355638) or pyrrolidine (B122466) derivatives. |
| Sequential Coupling | The amine is first functionalized, and a second reactive site on the newly introduced group is used for subsequent cross-coupling reactions. | Linking the spiro core to aryl or alkynyl groups via a linker attached to the amine. |
Regioselectivity and Chemoselectivity in this compound Reactions
Controlling the selectivity of chemical reactions is paramount in organic synthesis. In the context of this compound and its derivatives, both chemoselectivity and regioselectivity are key considerations.
Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing the this compound core and other reactive sites (e.g., a ketone, ester, or halide), the primary amine is typically the most nucleophilic and basic site. Therefore, reactions with electrophiles such as acyl chlorides or sulfonyl chlorides will occur selectively at the nitrogen atom. This inherent reactivity allows for the reliable functionalization of the amine without the need for protecting other, less reactive groups. A palladium/norbornene-catalyzed reaction has been developed for the chemoselective intermolecular annulation of phenol-based biaryls with bromoalkyl alkynes, leading to spiro[4.5]decane-embedded polycyclic molecules. nih.gov
Regioselectivity involves the preferential reaction at one position over another. For this compound itself, regioselectivity is not a major concern for reactions on the amine. However, for derivatives, the situation is more complex. For example, if the spiro[4.5]decane rings are substituted, the steric bulk of the spiro scaffold can influence which face of a reactive group is more accessible. The synthesis of the spiro[4.5]decane-6-one core via a [3+2] cycloaddition often proceeds with high diastereoselectivity (up to 99:1 d.r.), indicating that the established stereocenters create a highly controlled steric environment. mdpi.com This inherent chirality and steric hindrance can guide the stereochemical outcome of subsequent reactions on the molecule, a principle known as substrate control. While specific studies on the regioselectivity of reactions on substituted this compound are limited, the principles of steric hindrance suggest that reactions on the ring system would likely be directed away from the most sterically encumbered face.
Cyclization Reactions of this compound Precursors
The this compound scaffold can serve as a precursor for the synthesis of more complex, polycyclic systems through intramolecular cyclization reactions. This strategy typically involves a two-step process: first, the amine is functionalized with a side chain containing a second reactive moiety, and second, this moiety is induced to react with another part of the molecule to form a new ring.
A common approach is the use of N-acyl iminium ion cyclizations. clockss.org In a hypothetical sequence, this compound could be acylated with a reagent like 4-pentenoyl chloride. The resulting amide could then be treated with a Lewis acid to generate a reactive N-acyl iminium ion intermediate. The pendant alkene could then act as a nucleophile, attacking the iminium ion to forge a new carbon-carbon bond and create a new fused or bridged ring system. The stereochemical outcome of such a cyclization would be heavily influenced by the rigid conformation of the spiro[4.5]decane backbone. clockss.org
Another strategy involves gold-catalyzed dearomative spirocyclization. While this method is often used to construct the initial 2-azaspiro[4.5]decan-3-one core from ynamide precursors, the resulting spirocyclic lactam can be further modified. For example, the lactam could be reduced to the corresponding cyclic amine, which could then be functionalized and subjected to a second, distinct cyclization event to build further complexity. These cyclization reactions are powerful tools for transforming relatively simple spiro-amine precursors into unique and intricate molecular architectures. nih.gov
Advanced Spectroscopic Characterization Techniques Applied to Spiro 4.5 Decan 2 Amine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of spiro[4.5]decan-2-amine, providing detailed insight into the connectivity and stereochemistry of the molecule. Both ¹H-NMR and ¹³C-NMR are routinely employed to confirm the spirocyclic structure and the presence of the amine substituent.
Proton NMR (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the hydrogen environments within the this compound molecule. The resulting spectrum displays distinct signals corresponding to the protons on the cyclopentane (B165970) and cyclohexane (B81311) rings, as well as those associated with the amine group. For instance, in derivatives of spiro[4.5]decane, specific chemical shifts and coupling patterns help to resolve the complex proton network.
In related spiro compounds, such as 3-(Dimethylamino)-1-oxaspiro[4.5]decan-2-one, the proton signals are well-defined. For example, a triplet at δ 3.70 (J = 10.1 Hz, 1H) can be attributed to a proton adjacent to an oxygen atom. rsc.org The analysis of substituted spiro[4.5]decanes often reveals multiplets in the regions of δ 1.25-1.90 ppm, which correspond to the methylene (B1212753) protons of the carbocyclic rings. The proton attached to the carbon bearing the amine group typically appears as a multiplet at a downfield-shifted position due to the electron-withdrawing effect of the nitrogen atom.
Carbon-13 NMR (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for confirmation of the total number of carbons and their chemical environments.
For the parent spiro[4.5]decane, the carbon signals appear in the aliphatic region of the spectrum. nih.gov In a derivative, 3-(Dimethylamino)-1-oxaspiro[4.5]decan-2-one, ¹³C-NMR data shows a peak at δ 174.8 ppm corresponding to the carbonyl carbon, a signal at δ 82.9 ppm for the spiro carbon, and a peak at δ 63.7 ppm for the carbon attached to the amine group. rsc.org The remaining carbons of the cyclohexane and cyclopentane rings typically resonate between δ 22.0 and δ 42.0 ppm. rsc.org The specific chemical shifts can be influenced by the substitution pattern and stereochemistry of the molecule. nih.gov
Table 1: Representative ¹³C-NMR Data for a Spiro[4.5]decane Derivative This table is based on data for 3-(Dimethylamino)-1-oxaspiro[4.5]decan-2-one and serves as an illustrative example of the types of chemical shifts observed for this class of compounds.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 174.8 |
| Spiro C | 82.9 |
| C-N | 63.7 |
| Cyclohexane & Cyclopentane CH₂ | 22.6 - 41.8 |
Two-Dimensional (2D) NMR Experiments for Regioisomer Elucidation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for elucidating the specific regioisomer of substituted spiro[4.5]decanes. COSY experiments map the coupling relationships between protons, helping to trace the connectivity within the spin systems of the cyclopentane and cyclohexane rings. HSQC correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments. These techniques are particularly valuable in distinguishing between isomers where the amine group is located at different positions on the spirocyclic framework. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. fiveable.mestudymind.co.uk In the analysis of this compound, the IR spectrum provides clear evidence for the presence of the amine group and the alkane framework.
The key absorption bands in the IR spectrum of this compound include:
N-H Stretch: Primary amines typically show two stretching bands in the region of 3500-3300 cm⁻¹. fiveable.me The presence of these bands is a strong indicator of the -NH₂ group.
C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range are characteristic of the C-H stretching vibrations of the alkane rings. orgchemboulder.com
N-H Bend: The N-H bending vibration for primary amines appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com
For related spiro compounds, additional functional groups give rise to characteristic peaks. For example, a carbonyl group (C=O) in a ketone derivative would exhibit a strong absorption around 1715 cm⁻¹. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3500–3300 | Medium |
| Alkane | C-H Stretch | 3000–2850 | Medium |
| Primary Amine | N-H Bend | 1650–1580 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for this purpose.
The mass spectrum of the parent spiro[4.5]decane shows a molecular ion peak corresponding to its molecular weight. nist.gov For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular formula, C₁₀H₁₉N, which is 153.26 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information, although this can be complex for spirocyclic systems.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for separating it from reaction byproducts and other impurities. The compound is passed through a column containing a stationary phase, and its retention time is measured. A pure sample will ideally show a single, sharp peak.
For related spirocyclic amines, HPLC methods have been developed using C18 columns with a mobile phase gradient, such as water and acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA). The purity of the compound can be quantified by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC can also be coupled with a mass spectrometer (LC-MS) to provide both retention time and mass-to-charge ratio information, further confirming the identity of the eluted compounds.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. For complex spirocyclic systems like this compound and its derivatives, this technique provides crucial insights into their stereochemistry, which is vital for understanding their chemical and biological properties. The determination of the absolute configuration is made possible through the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength used is near an absorption edge of one of the atoms in the crystal. nih.gov
A notable example involves the diastereoselective synthesis of 2-Amino-spiro[4.5]decane-6-ones. The absolute configuration of these complex molecules was unequivocally established through single-crystal X-ray diffraction analysis. mdpi.com The crystallographic data for these compounds are often deposited in public repositories like the Cambridge Structural Database (CSD), making them accessible for further research. cam.ac.ukbiokeanos.com
Another relevant study focuses on an adduct of a cyclic(alkyl)(amino)carbene (CAAC) featuring a spiro[4.5]decane framework, specifically 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine. researchgate.netchapman.edu The formation of this adduct was characterized by single-crystal X-ray diffraction, providing precise data on its molecular geometry.
The process of determining the absolute configuration from X-ray diffraction data often involves the calculation of the Flack parameter. ox.ac.uk This parameter, derived from the differences in intensity between Friedel pairs of reflections, provides a reliable indicator of the true absolute structure of a chiral molecule. researchgate.netresearchgate.net A Flack parameter close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration.
For instance, in the study of stereoisomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione, X-ray diffraction was employed to determine the absolute configuration at the spiro C-5 atom indirectly, by knowing the configuration at the C-8 position. iucr.org This demonstrates how X-ray crystallography can be used to assign stereochemistry even in complex molecules with multiple chiral centers.
Crystallographic Data for Spiro[4.5]decane Derivatives
The following interactive table summarizes crystallographic data for a representative derivative, 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine, illustrating the type of information obtained from X-ray crystallography. researchgate.netchapman.edu
| Parameter | Value | Reference |
| Compound | 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine | researchgate.netchapman.edu |
| Formula | C27H46N2 | researchgate.netchapman.edu |
| Crystal System | Monoclinic | researchgate.netchapman.edu |
| Space Group | P21/n | researchgate.netchapman.edu |
| a (Å) | 12.3319 (11) | researchgate.netchapman.edu |
| b (Å) | 14.4082 (13) | researchgate.netchapman.edu |
| c (Å) | 13.6155 (12) | researchgate.netchapman.edu |
| β (°) | 96.4589 (16) | researchgate.netchapman.edu |
| Volume (ų) | 2403.9 (4) | researchgate.netchapman.edu |
| Z | 4 | researchgate.netchapman.edu |
| Temperature (K) | 93 | researchgate.netchapman.edu |
This data provides a foundational understanding of the solid-state structure of this particular spiro[4.5]decane derivative. The determination of the space group and unit cell dimensions are the initial steps in a full crystal structure solution that ultimately reveals the precise atomic coordinates and thus the absolute configuration.
Computational and Theoretical Investigations of Spiro 4.5 Decan 2 Amine
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the preferred conformation of a molecule and its binding orientation within a target protein's active site. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Molecular docking studies are frequently employed to investigate how derivatives of the spiro[4.5]decane scaffold interact with biological targets. These studies help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective molecules. For example, derivatives such as 1,4,8-triazaspiro[4.5]decan-2-ones have been modeled to understand their role as inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov Modeling studies identified a potential binding site for these molecules at the interface between the c8-ring and subunit a of ATP synthase, providing a structural basis for their inhibitory activity. nih.gov
Similarly, spiro[4.5]decanone-containing compounds have been investigated as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are key targets for treating anemia. rsc.orgresearchgate.net Crystallographic and modeling studies revealed that these inhibitors bind to the 2-oxoglutarate (2OG) pocket of the PHD2 enzyme. The binding mechanism involves key interactions:
Metal Chelation : Bidentate coordination to the active-site iron ion.
Hydrophobic Interactions : Aromatic groups on the spiro scaffold can occupy a hydrophobic pocket.
Hydrogen Bonding : Substituents on the spiro rings can form hydrogen bonds with key residues like Arginine, enhancing binding affinity. researchgate.net
These computational predictions are instrumental in understanding how the rigid spiro[4.5]decane framework orients functional groups to achieve specific interactions within a protein's binding site.
| Spiro Derivative Class | Protein Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| 1,4,8-Triazaspiro[4.5]decan-2-one | ATP Synthase (mPTP) | Binding at the interface of the c8-ring and subunit a. | nih.gov |
| Spiro[4.5]decanone | Prolyl Hydroxylase (PHD2) | Metal chelation, hydrophobic pocket interactions, hydrogen bonding with Arginine. | rsc.orgresearchgate.net |
Conformational analysis is used to determine the stable three-dimensional arrangements of a molecule. The spiro[4.5]decane system, featuring a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring through a single carbon atom, has a conformationally restricted structure. This rigidity is a desirable trait in drug design as it reduces the entropic penalty upon binding to a target, potentially increasing affinity.
Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to explore the conformational landscape of spiro[4.5]decane derivatives. For instance, studies on spirolactams, such as 1,7-diazaspiro[4.5]decanes, have utilized molecular modeling to show how the spirocyclic core constrains the molecule into specific shapes, mimicking peptide turns. nih.gov The cyclohexane ring typically adopts a stable chair conformation, while the cyclopentane ring exists in a rapidly interconverting envelope or twist conformation. The presence of the amine group at the C2 position of the cyclopentane ring can influence the preferred conformation through intramolecular interactions. Understanding these conformational preferences is vital for designing molecules that present their functional groups in the optimal orientation for biological activity.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. These methods are used to calculate properties like charge distribution, molecular orbital energies, and electrostatic potential.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For Spiro[4.5]decan-2-amine, an MEP analysis would highlight specific reactive sites:
Negative Potential (Red/Yellow) : The region around the nitrogen atom of the amine group would exhibit a strong negative potential due to the lone pair of electrons. This site is susceptible to electrophilic attack and is the primary site for hydrogen bond donation.
Positive Potential (Blue) : The areas around the hydrogen atoms of the amine group (-NH2) would show positive potential, indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors.
Neutral Potential (Green) : The carbocyclic scaffold would generally display a neutral or weakly positive potential.
This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding and salt bridges, which are fundamental to ligand-protein binding. mdpi.com By predicting how this compound will interact with its environment, MEP analysis guides the modification of the scaffold to enhance binding affinity and specificity. rsc.org
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to a molecule's chemical reactivity and electronic properties.
HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, corresponding to its lone pair of electrons. This indicates the nucleophilic character of the amine.
LUMO : Represents the ability to accept an electron. The LUMO is typically distributed over the carbocyclic framework, particularly on anti-bonding orbitals.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
DFT calculations can precisely determine the energies and spatial distribution of these orbitals. This information helps to predict the molecule's behavior in chemical reactions, such as cycloadditions, and its potential as an electron donor in charge-transfer processes. mdpi.comresearchgate.net
| Property | Predicted Characteristics | Implication |
|---|---|---|
| MEP Negative Region | Localized on the nitrogen atom's lone pair. | Primary site for electrophilic attack and H-bond acceptance. |
| MEP Positive Region | Localized on the amine hydrogens. | Site for H-bond donation. |
| HOMO Localization | Primarily on the amine nitrogen. | Indicates nucleophilic character and electron-donating ability. |
| LUMO Localization | Distributed across the σ* orbitals of the carbocyclic frame. | Indicates sites for electron acceptance. |
Reaction Mechanism Computational Probes
Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of complex organic reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway and understand the factors that control reaction outcomes, such as yield and stereoselectivity.
The synthesis of 2-amino-spiro[4.5]decane derivatives has been investigated using these methods. A notable example is the [3+2] cycloaddition of cyclopropylamines with olefins, which provides a route to 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net Computational studies have been used to propose a plausible reaction mechanism. These calculations can confirm the stepwise or concerted nature of the cycloaddition, identify the rate-determining step by comparing the activation energies of different transition states, and explain the high diastereoselectivity observed experimentally. mdpi.commdpi.com
In another study on the construction of spiro[4.5]decanes via a domino reaction, DFT calculations (using the M06//B3LYP method) were performed to verify the proposed [4+2] cycloaddition mechanism. researchgate.net The calculations helped to analyze the free-energy profiles and the geometries of the various possible transition states, thereby explaining why a specific diastereomer is preferentially formed. researchgate.net These computational probes are essential for optimizing reaction conditions and for the rational design of new synthetic strategies to access complex spirocyclic architectures.
Spiro 4.5 Decan 2 Amine As a Versatile Synthetic Intermediate in Complex Molecule Synthesis
Role in the Construction of Advanced Spirocyclic Systems
The spiro[4.5]decane amine scaffold is a cornerstone in the synthesis of more elaborate spirocyclic systems. Its inherent stereochemistry and conformational rigidity are leveraged to direct the formation of new rings and introduce functional groups with high selectivity.
Recent research has demonstrated the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones using a combination of photocatalysis and organocatalysis. mdpi.com This method employs a [3+2] cycloaddition of cyclopropylamines with olefins, achieving high diastereoselectivity (up to 99:1) under mild, metal-free conditions, which aligns with the principles of green chemistry. mdpi.comresearchgate.net Other synthetic strategies toward functionalized spiro[4.5]decanes include intramolecular Schmidt reactions of ketones and alkyl azides and palladium-catalyzed asymmetric synthesis. mdpi.com
Furthermore, the spiro[4.5]decane framework is integral to the synthesis of various heterocyclic spiro compounds. For instance, derivatives of 1,4,8-triaza-spiro[4.5]decan-2-one have been synthesized as potential inhibitors of the mitochondrial permeability transition pore (mPTP), a target for treating ischemia/reperfusion injury. nih.govresearchgate.net The synthesis involves a solid-phase protocol where amino acids are coupled to a resin, followed by cyclization with N-benzyl-4-piperidone. nih.govresearchgate.net Similarly, the reaction of keto sulfones with N-substituted 2-aminoethanols has yielded new spirooxazolidine systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides. researchgate.net
These examples underscore the utility of the spiro[4.5]decane amine core as a precursor for complex molecules with potential biological activity. The ability to stereoselectively functionalize this scaffold makes it a valuable tool for accessing novel chemical space. nih.gov
Table 1: Synthetic Methods for Advanced Spirocyclic Systems Based on Spiro[4.5]decane
| Target System | Key Reaction Type | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| 2-Amino-spiro[4.5]decane-6-ones | [3+2] Cycloaddition | Photocatalysis and Organocatalysis (Chiral Phosphoric Acid) | High diastereoselectivity (up to 99:1), metal-free, atom-economical. | mdpi.com |
| 1,4,8-Triaza-spiro[4.5]decan-2-one derivatives | Solid-phase synthesis, Cyclization | N-benzyl-4-piperidone, p-TsOH | Enables synthesis of libraries for biological screening. | nih.gov |
| 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides | Reaction with binucleophiles | Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione and N-substituted 2-aminoethanols | Formation of novel heterocyclic spiro systems. | researchgate.net |
| Functionalized Spiro[4.5]decanes | Ketyl Radical Tandem Cyclization | SmI(2) | Highly stereoselective construction. | nih.gov |
Scaffold for Diversification and Library Generation
The rigid three-dimensional structure of the spiro[4.5]decane amine core makes it an excellent scaffold for diversity-oriented synthesis (DOS). mdpi.com In drug discovery, moving from flat, two-dimensional structures to more complex three-dimensional molecules is crucial for improving properties like target specificity and metabolic stability. bldpharm.com Spirocyclic scaffolds provide a way to explore this three-dimensional chemical space systematically. nih.govsigmaaldrich.com
By using Spiro[4.5]decan-2-amine as a central building block, chemists can generate large libraries of compounds through combinatorial chemistry. nih.gov The amine group serves as a convenient handle for introducing a wide variety of substituents via reactions like acylation or reductive amination. nih.gov This allows for the systematic modification of the molecule's properties to optimize its interaction with biological targets.
The synthesis of libraries based on spirocyclic scaffolds often involves preparing a central core in sufficient quantities, which can then be elaborated upon using parallel synthesis techniques. nih.gov For example, a series of novel spirocyclic scaffolds, including azaspirocycles, have been developed with orthogonal points of diversification, enabling incremental changes in the spatial orientation of attached chemical moieties. nih.govnih.gov This approach is invaluable for structure-activity relationship (SAR) studies, where understanding the effect of small structural changes is key to developing potent and selective drugs. nih.gov
Table 2: Application of Spiro[4.5]decane Scaffolds in Library Synthesis
| Scaffold Type | Synthetic Strategy | Purpose of Library | Key Advantages | Reference |
|---|---|---|---|---|
| Polycyclic (Spiro) Peptidomimetics | Ugi multicomponent reaction followed by elaborations | Generation of diverse peptidomimetics | Orthogonally protected amines allow for controlled diversification. | nih.gov |
| 1,4,8-Triaza-spiro[4.5]decan-2-ones | Solid-phase synthesis | Screening for mPTP inhibitors | Facilitates rapid synthesis of analogues for SAR studies. | nih.govresearchgate.net |
| Azaspirocycles | Diversity-oriented synthesis | Drug discovery | Provides access to novel 3D chemical space. | nih.gov |
| General Spirocyclic Scaffolds | Construction from N-Boc protected cyclic 2-aminoketones | Exploration of chemical space | High sp3 carbon content for three-dimensional exploration. | nih.gov |
Integration into Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.org This approach is highly efficient and atom-economical. This compound is an ideal component for MCRs, where its primary amine functionality can readily participate in the formation of new scaffolds.
The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR where an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.org this compound can serve as the amine component, leading to the rapid assembly of complex spirocyclic peptidomimetics. nih.govorganic-chemistry.org The Ugi reaction is known for its versatility and high yields, making it suitable for generating compound libraries. nih.govwikipedia.org
Researchers have exploited the Ugi reaction to create diverse libraries of polycyclic compounds. For instance, an Ugi reaction involving chiral cyclic amino acids, benzyl (B1604629) isocyanide, and cyclic ketones was used as a key step to generate peptidomimetics that were subsequently converted into complex polycyclic scaffolds. nih.gov In another application, a Ugi-4CR was followed by an ipso-bromocyclization to synthesize fully functionalized 3-bromoazaspiro[4.5]trienones, which are valuable intermediates for further chemical elaboration. researchgate.net The Passerini reaction, a related MCR, also offers pathways to create α-acyloxyamides, further expanding the synthetic possibilities. nih.gov The integration of the spiro[4.5]decane amine moiety into such reactions highlights its role as a versatile building block for the efficient assembly of complex and diverse molecular architectures.
Mechanistic Elucidations of Reactions Involving Spiro 4.5 Decan 2 Amine
Investigation of Intramolecular Cyclization Mechanisms
The intramolecular cyclization of Spiro[4.5]decan-2-amine is a key reaction that can lead to the formation of various bicyclic nitrogen-containing compounds. The mechanism of this process is influenced by several factors, including pH, catalysts, and the solvent system. While direct studies on this compound are limited, mechanistic insights can be drawn from analogous intramolecular reactions of amino compounds.
pH Dependence of Reaction Rates
The rate of intramolecular cyclization of amino compounds is often highly dependent on the pH of the reaction medium. This dependence arises from the protonation state of the amine, which dictates its nucleophilicity. In the case of this compound, the amino group can exist in either a protonated (ammonium) or a neutral (amine) form.
At low pH, the amine is predominantly in its protonated form, rendering it non-nucleophilic and thus inhibiting the intramolecular attack. As the pH increases, the concentration of the deprotonated, nucleophilic amine form rises, leading to an increase in the reaction rate. However, at very high pH values, the reaction rate may plateau or even decrease if other species in the reaction are affected by the hydroxide (B78521) ion concentration.
The relationship between pH and the observed rate constant (k_obs) can often be described by an equation that accounts for the acid dissociation constant (K_a) of the conjugate acid of the amine. A simplified representation of this relationship is often sigmoidal when plotting log(k_obs) versus pH.
Table 1: Hypothetical pH Dependence of Reaction Rate for the Intramolecular Cyclization of an Amino Spiro Compound
| pH | Fraction of Deprotonated Amine | Relative Rate |
| 4.0 | 0.001 | 0.1 |
| 6.0 | 0.091 | 9.1 |
| 8.0 | 0.909 | 90.9 |
| 10.0 | 0.999 | 99.9 |
| 12.0 | ~1.0 | 100.0 |
This table is illustrative and based on general principles of amine reactivity. The actual pKa and rate profile for this compound would need to be determined experimentally.
Catalytic Effects (General Acid/Base Catalysis)
Intramolecular cyclization reactions of amines can be subject to general acid or general base catalysis.
General Acid Catalysis: In some cases, a general acid can facilitate the departure of a leaving group by protonating it, thereby making it a better leaving group. For a hypothetical intramolecular cyclization of a derivative of this compound with a hydroxyl leaving group, a general acid could protonate the hydroxyl group, facilitating its removal as a water molecule.
General Base Catalysis: A general base can enhance the rate of cyclization by deprotonating the nucleophilic amine, increasing its nucleophilicity. In reactions where the amine itself is the nucleophile, the solvent (e.g., water) can act as a general base.
The presence of buffer components can reveal general acid or base catalysis. If the reaction rate depends on the concentration of the buffer at a constant pH, it is indicative of such catalytic effects.
Solvent Kinetic Isotopic Effects
Solvent kinetic isotope effects (SKIEs) are a powerful tool for elucidating reaction mechanisms, particularly the role of the solvent and proton transfer steps. By comparing the reaction rate in a standard solvent (e.g., H₂O) with that in a deuterated solvent (e.g., D₂O), one can infer whether a proton transfer is involved in the rate-determining step.
For an intramolecular addition of an amino group to a carbonyl, a study on a related system revealed a low kinetic solvent isotope effect (kH/kD ≈ 1.41) for the hydronium ion-catalyzed reaction. This was interpreted as the rate-limiting step being a diffusion-controlled protonation of a tetrahedral intermediate. In contrast, a significant SKIE would be expected if the proton transfer were part of a slower, rate-determining step.
A normal SKIE (kH/kD > 1) is typically observed when a bond to a proton is broken in the transition state. An inverse SKIE (kH/kD < 1) can occur in pre-equilibrium steps where the protonated species is more reactive. For the intramolecular cyclization of this compound, the magnitude of the SKIE would provide crucial information about the transition state of the cyclization step.
Table 2: Interpreting Solvent Kinetic Isotope Effects (SKIE)
| SKIE Value (kH/kD) | Interpretation |
| > 1 (Normal) | C-H, N-H, or O-H bond breaking in the rate-determining step. |
| ≈ 1 | No significant proton transfer in the rate-determining step. |
| < 1 (Inverse) | A pre-equilibrium involving protonation, or a change in hybridization at a site with a C-H bond. |
Proposed Mechanistic Pathways for Catalytic Transformations
Catalytic transformations involving this compound and its derivatives have been developed to synthesize more complex molecules. One such example is the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition reaction. nih.gov
A proposed mechanism for this transformation, which utilizes synergistic photocatalysis and organocatalysis, is as follows:
Formation of a Hydrogen-Bonded Complex: The reaction initiates with the formation of a hydrogen-bonded complex between the reactants, facilitated by a chiral phosphoric acid catalyst. nih.gov
Single-Electron Oxidation: Upon photoirradiation, this complex undergoes a single-electron oxidation to generate a radical intermediate. nih.gov
Intramolecular Radical Addition: The chiral phosphoric acid then orchestrates an intramolecular radical addition, leading to the formation of a new radical intermediate. nih.gov
Intramolecular Cyclization: Subsequently, an intramolecular cyclization of the alkyl radical onto an iminium ion occurs, resulting in the formation of the five-membered ring and yielding a radical amine cation. nih.gov
Final Reduction Step: The reaction concludes with a final single-electron reduction step to afford the trans-cyclopentane product. nih.gov
The chiral phosphoric acid in this pathway plays a crucial role in controlling the conformation of the reaction intermediates, which in turn governs the high diastereoselectivity of the cycloaddition. nih.gov This example highlights how a detailed mechanistic understanding can enable the development of highly selective and efficient synthetic methods.
Future Research Directions and Unexplored Avenues for Spiro 4.5 Decan 2 Amine
Development of Novel and Efficient Synthetic Routes
Recent advancements in the synthesis of spirocyclic compounds have highlighted the potential of several new approaches. mdpi.com One such method is the use of microwave-assisted organic synthesis , which has been shown to accelerate reaction rates and improve yields in the formation of spiro heterocycles. nih.govrsc.orgbohrium.com This technique offers a more sustainable and efficient alternative to conventional heating methods. nih.gov Another promising area is the development of multicomponent reactions (MCRs) , which allow for the construction of complex molecules like Spiro[4.5]decan-2-amine in a single step from three or more starting materials. nih.gov MCRs are atom-economical and can significantly streamline the synthetic process. mdpi.com
Furthermore, photocatalysis represents a green and powerful tool for forging complex chemical bonds under mild conditions. mdpi.comresearchgate.net The application of visible-light-driven photocatalysis could facilitate novel cycloaddition strategies to construct the spiro[4.5]decane framework. mdpi.comnih.gov Research into metal-catalyzed reactions, such as those employing palladium or copper, also continues to provide new pathways for the construction of spirocycles. mdpi.comresearchgate.net For instance, copper-catalyzed dearomatization has been used to create 2-azaspiro[4.5]decanes, a structure closely related to the target compound.
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, sustainability. nih.govrsc.orgbohrium.com | Microwave-assisted multicomponent reactions for spiro heterocycles. rsc.orgbohrium.com |
| Multicomponent Reactions (MCRs) | Atom economy, reduced number of synthetic steps, efficiency. mdpi.comnih.gov | One-pot synthesis of spiro compounds. nih.gov |
| Photocatalysis | Mild reaction conditions, green chemistry, high atom conversion. mdpi.comresearchgate.net | [3+2] cycloaddition approaches for spiro[4.5]decane systems. mdpi.comresearchgate.net |
| Metal-Catalyzed Cyclizations | High efficiency, potential for stereocontrol. mdpi.comresearchgate.net | Copper-catalyzed dearomatization, Palladium-catalyzed cycloadditions. smolecule.com |
Exploration of Enhanced Stereocontrol in this compound Synthesis
Achieving precise control over the stereochemistry of this compound is critical, as different stereoisomers can exhibit vastly different biological activities. The spirocyclic nature of the molecule introduces a three-dimensional complexity that makes stereoselective synthesis a significant challenge. rsc.org Future research will undoubtedly focus on the development of methods that provide high levels of both diastereoselectivity and enantioselectivity.
Organocatalysis has emerged as a particularly powerful strategy for the enantioselective synthesis of spiro compounds. rsc.org Chiral primary and secondary amines, as well as phosphoric acids, have been successfully employed to catalyze asymmetric reactions that construct the spirocyclic framework with high stereocontrol. mdpi.comacs.orgnih.gov For example, a synergistic approach combining photocatalysis and organocatalysis has been used to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.comresearchgate.net
The use of chiral transition metal catalysts also remains a vital area of exploration. rsc.org Catalysts based on metals like palladium, rhodium, and iridium, when combined with chiral ligands, can effectively control the stereochemical outcome of cyclization reactions. smolecule.comacs.org The development of new and more effective chiral ligands is a continuous effort in this field.
| Method for Stereocontrol | Key Features | Example Application |
| Organocatalysis | Metal-free, environmentally friendly, high stereoselectivity. rsc.org | Cinchona-alkaloid-derived primary amine catalysis for spirocyclohexanones. acs.org |
| Chiral Phosphoric Acid Catalysis | High diastereoselectivity in cycloaddition reactions. mdpi.comresearchgate.net | Synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net |
| Asymmetric Metal Catalysis | High enantioselectivity through chiral ligand design. smolecule.comrsc.org | Palladium-catalyzed asymmetric synthesis of spiro[4.5]-1-one compounds. mdpi.com |
Advanced Derivatization Strategies for Diversification
The amine group and the spirocyclic core of this compound provide ample opportunities for structural modification. Advanced derivatization strategies are key to creating a diverse library of related compounds for structure-activity relationship (SAR) studies and for developing molecules with tailored properties. nih.gov
Future research will likely explore a range of derivatization reactions at the primary amine. These include acylation to form amides, alkylation to introduce various substituents, and the formation of Schiff bases with different aldehydes and ketones. Cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl groups, although steric hindrance may necessitate the use of specialized ligands.
Modification of the spirocyclic backbone itself is another important avenue. This could involve the introduction of additional functional groups or the synthesis of analogues with different ring sizes. For instance, research on related spiro[4.5]decanone inhibitors has shown that substitution on the piperidone ring can be used to explore binding pockets in enzymes like prolyl hydroxylases. nih.gov Such strategies could be adapted to explore the chemical space around this compound.
| Derivatization Approach | Target Functional Group | Potential Outcome |
| Acylation | Primary Amine | Formation of a diverse range of amides. |
| Reductive Amination | Primary Amine | Introduction of various alkyl or arylalkyl groups. nih.gov |
| Cross-Coupling Reactions | Primary Amine | Synthesis of N-aryl or N-heteroaryl derivatives. |
| Ring Modification | Spirocyclic Core | Creation of analogues with altered steric and electronic properties. nih.gov |
Application of Emerging Technologies in this compound Research
The integration of emerging technologies into the research and development of this compound holds the potential to revolutionize its synthesis and study. Flow chemistry , or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. acs.orgsci-hub.se A continuous three-step flow process has been successfully used for the synthesis of a related 1-oxa-8-azaspiro[4.5]decan-3-amine, demonstrating the feasibility of this technology for producing spirocyclic amines on a larger scale. acs.orgsci-hub.se
Biocatalysis , the use of enzymes to catalyze chemical reactions, is another rapidly advancing field with significant implications for the synthesis of this compound. acs.org Transaminases, for example, can be used for the stereoselective synthesis of chiral amines from ketones. acs.orgsci-hub.seresearchgate.net The combination of flow chemistry and biocatalysis presents a particularly powerful platform for the efficient and sustainable production of enantiomerically pure this compound. acs.orgsci-hub.se
| Emerging Technology | Key Advantages | Application in this compound Research |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. acs.orgsci-hub.se | Large-scale, continuous synthesis of the spirocyclic core and its intermediates. sci-hub.se |
| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions, green chemistry. acs.orgresearchgate.net | Enantioselective synthesis of chiral this compound using transaminases. acs.orgsci-hub.se |
| High-Throughput Screening | Rapid identification of optimal reaction conditions and catalysts. | Accelerated discovery of novel synthetic routes and derivatization strategies. |
Q & A
Q. What biological targets are associated with this compound derivatives, and what assays quantify their activity?
- Methodological Answer : These derivatives inhibit prolyl hydroxylase domain enzymes (PHD1-3), which regulate hypoxia-inducible factor (HIF)-α degradation. Activity is measured via RapidFire mass spectrometry (RF-MS) assays using HIF-α substrates (e.g., CODD or NODD fragments). IC50 values are calculated from dose-response curves (Table 1, ) .
Q. How do researchers determine the metal-chelating properties of this compound derivatives in enzyme inhibition?
- Methodological Answer : Chelation is inferred from crystallographic studies (e.g., Mn(II) substitution for Fe(II) in PHD2 complexes) and structure-activity relationship (SAR) data. For instance, pyridine or imidazole substituents enhance binding to the active-site metal, as shown by the potency of compounds 14–15 (IC50 ~0.1–0.3 μM) compared to non-chelating analogues .
Advanced Research Questions
Q. How do structural modifications to the this compound core influence inhibitory potency and selectivity across PHD isoforms?
- Methodological Answer : SAR studies reveal that rigid linkers (e.g., imidazolidine-2,4-dione rings) are critical for maintaining activity. Modifications to the aromatic pocket-binding groups (e.g., biphenyl vs. benzyl) and metal-chelating moieties (e.g., 3-methyl pyridine vs. phenol) alter isoform selectivity. For example, compound 24 shows PHD3 selectivity (IC50 = 0.219 μM) over PHD2 .
Q. What crystallographic evidence explains the binding mode of this compound derivatives to PHD2?
- Methodological Answer : X-ray structures (e.g., PHD2:11 complex) demonstrate that the spiro core occupies the 2-oxoglutarate (2-OG) binding pocket, while the pyridine ring chelates the active-site metal. Additional interactions (e.g., hydrogen bonds with Tyr-310) are observed in hydroxyl-substituted derivatives (e.g., 38, 41) .
Q. How can researchers reconcile contradictory IC50 values observed with different HIF-α substrates (e.g., NODD vs. CODD)?
- Methodological Answer : Substrate-specific efficiency impacts IC50 measurements. NODD generally yields lower IC50 values due to higher hydroxylation efficiency. Researchers should compare data across substrates and validate findings in cellular models to avoid in vitro artifacts .
Q. What strategies enhance isoform selectivity of this compound derivatives for PHD2 over PHD3 or other 2-OG oxygenases?
- Methodological Answer : Targeting non-conserved regions outside the 2-OG pocket (e.g., aromatic subpockets) improves selectivity. For example, compound 23 inhibits PHD3 (IC50 = 1.05 μM) but not FIH or KDM4A, highlighting the role of core flexibility in isoform discrimination .
Q. How should researchers design experiments to validate cellular activity of this compound derivatives?
- Methodological Answer : Use hypoxia-mimetic assays (e.g., HIF-1α stabilization via immunoblotting) and compare results with in vitro data. Note that isolated fragment assays (e.g., CODD) may not fully predict cellular behavior due to substrate competition .
Q. What computational methods complement experimental SAR studies for optimizing this compound derivatives?
Q. What gaps exist in current research on this compound derivatives, and how can they be addressed?
- Methodological Answer : Limited data on in vivo pharmacokinetics and blood-brain barrier penetration warrant further study. Collaborative efforts combining structural biology, medicinal chemistry, and in vivo models are needed to advance therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
